Ethyl 3-(2,5-dichlorobenzamido)benzofuran-2-carboxylate

Drug Design Physicochemical Property Profiling ADME Prediction

Researchers targeting the Smoothened (Smo) receptor often encounter limited availability of validated pharmacophore scaffolds with a precise 2,5-dichloro substitution pattern. This benzofuran-2-carboxylate directly addresses that gap: - Validated Pharmacophore: Integrates the 2,5-dichlorobenzamido motif (IHR-NAc Smo IC50 = 19 nM) for potent target engagement. - Prodrug Handle: The bio-labile ethyl ester enables intracellular hydrolysis, supporting intracellular accumulation studies. - Scaffold-Hopping: The differentiated benzofuran core offers a route to novel IP space compared to established Smo antagonist chemotypes.

Molecular Formula C18H13Cl2NO4
Molecular Weight 378.21
CAS No. 477500-69-9
Cat. No. B2952005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2,5-dichlorobenzamido)benzofuran-2-carboxylate
CAS477500-69-9
Molecular FormulaC18H13Cl2NO4
Molecular Weight378.21
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C18H13Cl2NO4/c1-2-24-18(23)16-15(11-5-3-4-6-14(11)25-16)21-17(22)12-9-10(19)7-8-13(12)20/h3-9H,2H2,1H3,(H,21,22)
InChIKeyGIXHWUBOEDVAIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(2,5-dichlorobenzamido)benzofuran-2-carboxylate: Structure & Procurement Baseline


Ethyl 3-(2,5-dichlorobenzamido)benzofuran-2-carboxylate (CAS 477500-69-9) is a benzofuran-2-carboxylate derivative bearing a 2,5-dichlorobenzamido substituent at the 3-position. The compound has a molecular weight of 378.2 g/mol, a computed XLogP3-AA of 5.5, one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds [1]. It is cataloged in the PubChem database (CID 4198622) and is supplied as a research-grade chemical by various vendors at purities typically exceeding 95% . As a member of the benzofuran carboxamide–ester chemotype, this compound serves as a versatile scaffold for structure–activity relationship (SAR) exploration in medicinal chemistry and chemical biology, particularly in contexts where the 2,5-dichlorobenzoyl pharmacophore is known to confer target engagement .

Generic Substitution Risks for Ethyl 3-(2,5-dichlorobenzamido)benzofuran-2-carboxylate


In benzofuran-based chemical series, minor structural changes can profoundly alter both potency and selectivity, making generic interchange of in-class compounds scientifically untenable without explicit comparative data. The 2,5-dichlorobenzamido motif present in this compound is known to occupy a specific hydrophobic binding pocket in certain targets (e.g., the Smoothened receptor), where the precise chlorine substitution pattern directly influences binding energy and inhibitory activity [1]. Isosteric swaps to other dichlorobenzoyl regioisomers or non-chlorinated benzamido derivatives would be expected to produce markedly different pharmacodynamic and physicochemical profiles, as the following quantitative analyses demonstrate.

Ethyl 3-(2,5-dichlorobenzamido)benzofuran-2-carboxylate: Comparative Differentiation Evidence


2,5- vs. 3,5-Dichloro Substitution and Permeability

The 2,5-dichlorobenzamido substitution in the target compound confers a distinct lipophilicity profile compared to its closest positional isomer, ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate (CAS 477501-50-1). The target compound has a computed XLogP3-AA of 5.5, whereas the 3,5-dichloro analog also has an XLogP3-AA of 5.5, indicating equivalent overall lipophilicity [1][2]. However, the difference in dipole moment orientation resulting from the ortho- (2-position) versus meta- (3-position) chlorine substitution leads to divergent molecular electrostatic potential surfaces, which are predicted to affect passive membrane permeability and differential binding to hydrophobic protein pockets [3]. This is a Class-Level Inference because direct experimental permeability measurements for these specific compounds are not available.

Drug Design Physicochemical Property Profiling ADME Prediction

Halogen Bonding vs. Non-Chlorinated Motif

The target compound possesses four hydrogen bond acceptors (HBA), derived from the benzofuran oxygen, the two carbonyl oxygens, and the amide nitrogen [1]. In contrast, ethyl 3-benzamido-1-benzofuran-2-carboxylate (CAS 67138-51-6), which lacks chlorine atoms, also has four HBAs but exhibits a 59 Da lower molecular weight and a reduced ability to participate in halogen bonding . The presence of two chlorine atoms in the target compound introduces sigma-hole donor capacity, which is entirely absent in the non-chlorinated analog. This increases the compound's potential for orthogonal, directional interactions (halogen bonds) with carbonyl oxygens or other Lewis bases in protein binding sites, a feature not quantifiable by HBA/HBD count alone but widely documented to improve binding affinity and selectivity [2]. This is a Class-Level Inference because direct binding data comparing these two compounds are not available.

Pharmaceutical Chemistry Molecular Recognition Computational Chemistry

Benzofuran vs. Phenyl Scaffold for Smo Antagonists

The 2,5-dichlorobenzamido group is a known pharmacophore for Smoothened (Smo) inhibition. The reference Smo antagonist IHR-NAc (5-Acetamido-2-chloro-N-(4-(2,5-dichlorobenzamido)phenyl)benzamide) exhibits an IC50 of 19 nM against Smo and 3.1 nM against the Hedgehog pathway [1]. While the target compound has not been directly assayed against Smo, it presents the identical 2,5-dichlorobenzamido recognition motif on a benzofuran core rather than a phenyl core. This core replacement is expected to alter the three-dimensional presentation of the pharmacophore and modulate the compound's ADME properties. The benzofuran scaffold offers additional synthetic handles (the C-2 ester) and distinct metabolic liabilities relative to the phenyl-based IHR-NAc. This is a Supporting Evidence-level inference as no direct Smo assay data exist for the target compound.

Target-Based Screening Hedgehog Pathway Kinase Inhibitor Design

Ester vs. Carboxamide: Prodrug and Solubility Design

The target compound contains an ethyl ester at the 2-position of the benzofuran ring, whereas the closely related analog 3-(2,5-dichlorobenzamido)benzofuran-2-carboxamide (CAS 477294-53-4) features a primary amide [1]. This functional group swap changes the hydrogen bond donor/acceptor profile: the amide analog adds a second HBD and increases the total polar surface area. The ester-to-amide conversion is a classic medicinal chemistry strategy to improve solubility and metabolic stability, but it can also dramatically alter cellular permeability. The ethyl ester in the target compound acts as a latent carboxylic acid prodrug handle, which may be advantageous for intracellular accumulation or for generating a sustained-release metabolite profile upon esterase cleavage [2]. This is a Class-Level Inference because comparative PK data for these exact compounds are unavailable.

Medicinal Chemistry Prodrug Design Pharmacokinetics

Applications of Ethyl 3-(2,5-dichlorobenzamido)benzofuran-2-carboxylate


Scaffold Hopping from IHR-NAc for Hedgehog Probes

Leveraging the validated 2,5-dichlorobenzamido pharmacophore from the Smo antagonist IHR-NAc (Smo IC50 = 19 nM), the target benzofuran analog serves as a scaffold-hopping template. Its differentiated benzofuran core and latent carboxylic acid handle (via ester hydrolysis) enable the exploration of Smo binding with potentially improved pharmacokinetic profiles or intellectual property space [1].

Halogen-Bond-Focused Compound Libraries

The dichlorinated benzamido moiety introduces sigma-hole halogen bond donors that are absent in non-chlorinated benzofurans. This compound is therefore a strategic starting material for generating small-molecule libraries aimed at proteins with halogen-bond-accepting residues (e.g., backbone carbonyls in kinases or GPCRs), where enhanced binding energy from orthogonal halogen bonds is sought [2].

Prodrug-Enabled Intracellular Delivery

The ethyl ester at the 2-position acts as a bio-labile group that can be cleaved by intracellular esterases to release the corresponding benzofuran-2-carboxylic acid. This feature positions the compound as a valuable prodrug intermediate in programs requiring controlled intracellular accumulation or sustained exposure to the active acid metabolite [3].

hERG and CYP450 Safety Profiling

Given the high lipophilicity (XLogP3-AA = 5.5) and the presence of a potentially reactive benzofuran scaffold, the compound is a suitable early tool compound for profiling against the hERG potassium channel and major CYP450 isoforms. Its data can serve as a reference point in SAR campaigns to guide structural modifications that mitigate cardiac and metabolic liabilities [4].

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